An In-depth Technical Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues and the core 1H-pyrrolo[3,2-c]pyridine scaffold to provide a robust predictive profile. We will delve into its anticipated characteristics, propose a viable synthetic pathway, and outline detailed protocols for its characterization.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a "privileged" scaffold in drug discovery. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a multitude of pharmacologically active agents, particularly as kinase inhibitors in oncology.[1] The strategic placement of substituents, such as bromine and a methoxy group, on this scaffold can significantly modulate its physicochemical properties and biological activity. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group can influence solubility and metabolic stability.
Predicted Physicochemical Properties
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | Comparative Data: 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | Comparative Data: 7-Bromo-1H-pyrrolo[3,2-c]pyridine |
| Molecular Formula | C₈H₇BrN₂O | C₈H₇BrN₂O | C₇H₅BrN₂ |
| Molecular Weight | ~227.06 g/mol | 227.06 g/mol | 197.03 g/mol [2] |
| Appearance | Predicted to be a white to off-white solid | Not specified | Not specified |
| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C | Not specified | Not specified |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol. | Not specified | Not specified |
| pKa | The pyrrolic N-H is weakly acidic, and the pyridine nitrogen is basic. | Not specified | Not specified |
Note: The predicted values are based on the addition of a methoxy group to the 7-Bromo-1H-pyrrolo[3,2-c]pyridine structure and comparison with the isomeric 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Proposed Synthetic Pathway
A plausible synthetic route to 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be designed based on established methodologies for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines. A potential retrosynthetic analysis suggests a multi-step synthesis starting from a suitably substituted pyridine precursor.
Caption: Proposed synthetic workflow for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
A key step in the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold often involves the construction of the pyrrole ring onto a pre-functionalized pyridine ring. For instance, a starting material like 2-amino-3-bromo-4-methoxypyridine could potentially undergo a reaction sequence to form the fused pyrrole ring. Subsequent functionalization, if necessary, would yield the target compound.
Experimental Characterization: A Validating Workflow
Once synthesized, a rigorous characterization protocol is essential to confirm the identity and purity of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine.
Caption: A comprehensive workflow for the purification and characterization of the target compound.
Step-by-Step Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine by identifying the chemical shifts, coupling constants, and integration of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
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Instrument Setup:
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Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, relaxation delay, and spectral width.
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Data Acquisition:
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Acquire the ¹H NMR spectrum. Key signals to expect include:
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A singlet for the methoxy protons (~3.9-4.1 ppm).
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Aromatic protons on the pyridine and pyrrole rings with characteristic chemical shifts and coupling patterns. The proton on the pyrrole ring is expected to be a singlet.
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A broad singlet for the N-H proton of the pyrrole ring, which may be exchangeable with D₂O.
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Acquire the ¹³C NMR spectrum. Expect distinct signals for each of the eight carbon atoms in the molecule, including the methoxy carbon and the carbons of the heterocyclic rings.
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Data Analysis:
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Process the acquired data (Fourier transformation, phase correction, and baseline correction).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule. Comparison with spectral data of similar compounds from the literature can aid in this process.[3][4][5]
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Conclusion
While 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is not a widely documented compound, its synthesis and characterization are achievable through established chemical principles. This guide provides a foundational framework for researchers and drug development professionals to approach this novel compound. The predictive data, proposed synthetic strategy, and detailed characterization protocols offer a solid starting point for its inclusion in discovery programs, leveraging the proven potential of the 1H-pyrrolo[3,2-c]pyridine scaffold. Further experimental work is necessary to fully elucidate its physical properties and biological activity.
References
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Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
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